molecular formula C9H9N3 B3358240 Quinoline-2,3-diamine CAS No. 78105-39-2

Quinoline-2,3-diamine

Cat. No.: B3358240
CAS No.: 78105-39-2
M. Wt: 159.19 g/mol
InChI Key: MAROONSWSSXHPU-UHFFFAOYSA-N
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Description

Quinoline-2,3-diamine is an organic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. This compound is notable for its two amine groups attached at the 2nd and 3rd positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of quinoline-2,3-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of ortho-nitroaniline derivatives under acidic conditions . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reduction processes using hydrogen gas and metal catalysts. This method is favored for its efficiency and scalability, allowing for the production of significant quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Stannous chloride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Quinoline-2,3-dione.

    Reduction: Various amine derivatives.

    Substitution: Alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of quinoline-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amine groups allow for versatile chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry.

Properties

IUPAC Name

quinoline-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAROONSWSSXHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506125
Record name Quinoline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-39-2
Record name Quinoline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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